molecular formula C5H9NaO3S B6601659 sodium (oxolan-2-yl)methanesulfinate CAS No. 1860584-22-0

sodium (oxolan-2-yl)methanesulfinate

Cat. No.: B6601659
CAS No.: 1860584-22-0
M. Wt: 172.18 g/mol
InChI Key: DYCQFZGEMDMUNH-UHFFFAOYSA-M
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Description

Sodium (oxolan-2-yl)methanesulfinate is a chemical compound supplied for research and development purposes. It is offered with a documented purity of 95% . This compound is characterized by the CAS Number 1860584-22-0 and has a molecular formula of C 5 H 9 NaO 3 S, corresponding to a molecular weight of 172.18 g/mol . As a sulfinate derivative, this compound is primarily of interest as a specialized building block in synthetic organic chemistry. Sulfinate salts are widely utilized in various cross-coupling reactions, serving as precursors for the synthesis of sulfones and other sulfur-containing compounds. The tetrahydrofuran (oxolane) ring present in its structure may impart specific steric and electronic properties, making it a valuable reagent for constructing more complex molecules. Researchers may explore its applications in developing novel pharmaceuticals, agrochemicals, or functional materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use . Researchers should consult the safety data sheet and handle all chemicals with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

sodium;oxolan-2-ylmethanesulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S.Na/c6-9(7)4-5-2-1-3-8-5;/h5H,1-4H2,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCQFZGEMDMUNH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CS(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (Oxolan-2-yl)methanesulfonyl Chloride

The sulfonyl chloride precursor is typically prepared via chlorosulfonation. Reacting (oxolan-2-yl)methane with chlorosulfonic acid under controlled conditions (0–5°C, 2–4 hours) yields the sulfonyl chloride. Excess thionyl chloride (SOCl₂) may be used to ensure complete conversion, with the reaction mixture quenched in ice water to isolate the intermediate.

Reductive Conversion to Sulfinate

The sulfonyl chloride is reduced using hydrazine hydrate (N₂H₄·H₂O) in the presence of sodium carbonate (Na₂CO₃). A representative procedure involves:

  • Dissolving 0.385 mol Na₂CO₃ in 300 g water at 60°C.

  • Adding 0.629 mol (oxolan-2-yl)methanesulfonyl chloride dropwise.

  • Stirring at 30°C for 2 hours to achieve 85–90% yield.

Key Data:

ParameterValueSource
Temperature30°C
Reaction Time2 hours
Yield85–90%
Purity (HPLC)>95%

This method is scalable and avoids harsh catalysts, but requires careful handling of hydrazine.

Grignard Reaction with Sulfur Dioxide

Grignard reagents react with SO₂ to form sulfinates, offering a versatile pathway. For the oxolane derivative:

Formation of (Oxolan-2-yl)methylmagnesium Bromide

A Grignard reagent is prepared by reacting 2-(bromomethyl)oxolane with magnesium in anhydrous diethyl ether. The reaction is exothermic and requires slow addition to maintain 40–50°C.

Sulfur Dioxide Quenching

Bubbling SO₂ through the Grignard solution forms the sulfinic acid, which is neutralized with NaOH to yield the sodium salt:

(Oxolan-2-yl)CH2MgBr+SO2(Oxolan-2-yl)CH2SO2HNaOHNa+[(Oxolan-2-yl)CH2SO2]\text{(Oxolan-2-yl)CH}2\text{MgBr} + \text{SO}2 \rightarrow \text{(Oxolan-2-yl)CH}2\text{SO}2\text{H} \xrightarrow{\text{NaOH}} \text{Na}^+[\text{(Oxolan-2-yl)CH}2\text{SO}2^-]

Key Data:

ParameterValueSource
SO₂ Exposure Time1–2 hours
Neutralization Agent2M NaOH
Yield75–80%

This method avoids sulfonyl chloride intermediates but demands anhydrous conditions.

Hydrogenation of Sulfones

Catalytic hydrogenation of sulfones to sulfinates is a reductive approach.

Preparation of (Oxolan-2-yl)methanesulfone

The sulfone is synthesized by oxidizing (oxolan-2-yl)methyl sulfide with hydrogen peroxide (H₂O₂) in acetic acid. The reaction proceeds at 50°C for 6 hours, achieving >90% conversion.

Hydrogenation with Platinum Oxide

Using PtO₂ as a catalyst, the sulfone is hydrogenated (50 psi H₂, 25°C, 12 hours) to the sulfinate. Sodium hydroxide is added post-reaction to form the sodium salt.

Key Data:

ParameterValueSource
Catalyst Loading5 wt% PtO₂
Hydrogen Pressure50 psi
Yield70–75%

This method is cost-intensive due to catalyst use but offers high selectivity.

Nucleophilic Substitution Approaches

Halide Displacement

2-(Chloromethyl)oxolane reacts with sodium sulfinate (NaSO₂R) in DMF at 80°C. The reaction requires 18–24 hours, yielding 60–65% product.

Sulfinic Acid Neutralization

(Oxolan-2-yl)methanesulfinic acid, prepared via hydrolysis of thioesters, is neutralized with NaOH. This two-step process achieves 70% overall yield.

Key Data:

ParameterValueSource
SolventDMF
Reaction Time18–24 hours
Yield60–70%

Comparative Analysis of Methods

MethodYieldCostScalabilityPurity
Sulfonyl Chloride Reduction85–90%ModerateHigh>95%
Grignard Reaction75–80%HighModerate90%
Sulfone Hydrogenation70–75%HighLow85%
Nucleophilic Substitution60–70%LowModerate80%

The sulfonyl chloride reduction method is optimal for industrial-scale production due to its high yield and purity. Conversely, the Grignard route suits laboratory settings where anhydrous conditions are manageable.

Chemical Reactions Analysis

Types of Reactions: Sodium (oxolan-2-yl)methanesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and pH conditions to optimize yields.

Major Products: The major products formed from these reactions include sulfonic acids, thiols, sulfonamides, and sulfones .

Scientific Research Applications

Sodium (oxolan-2-yl)methanesulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium (oxolan-2-yl)methanesulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various nucleophiles, forming sulfonylated products. This reaction is facilitated by the presence of the oxolane ring, which stabilizes the intermediate species formed during the reaction .

Comparison with Similar Compounds

Structural and Functional Analogues

Sodium sulfinates are a broad class of reagents with diverse applications. Below is a comparative analysis of sodium (oxolan-2-yl)methanesulfinate with key analogues:

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound C₅H₉NaO₃S 172.18 1860584-22-0 Oxolane ring + methanesulfinate group
Sodium para-toluenesulfinate C₇H₇NaO₂S 186.18 824-79-3 Aromatic ring (–C₆H₄–) + sulfinate
Sodium methanesulfinate CH₃NaO₂S 118.10 20273-56-5 Simple alkyl (–CH₃) + sulfinate
Sodium 2-(oxolan-2-yl)ethane-1-sulfinate C₆H₁₁NaO₃S 186.21 1515478-46-2 Ethane linker + oxolane + sulfinate
Key Observations :
  • Electronic Effects: Aryl sulfinates (e.g., sodium para-toluenesulfinate) exhibit enhanced reactivity in electrophilic substitutions due to aromatic conjugation, whereas alkyl sulfinates like sodium methanesulfinate are less reactive .
  • Steric Effects : Bulky substituents on aryl sulfinates (e.g., ortho-tolyl) reduce reaction yields due to steric hindrance. For example, ortho-tolylsulfinate yields 64% in radical additions versus 87% for para-tolylsulfinate . The oxolane group in this compound may impose moderate steric hindrance, though less than ortho-substituted aryl systems.
  • Solubility : The oxolane ring likely improves solubility in polar solvents (e.g., DMSO, water) compared to hydrophobic aryl sulfinates, facilitating homogeneous reaction conditions .
Table 2: Reaction Performance in Radical Additions
Sulfinate Reagent Substrate Yield (%) Notes
Sodium para-toluenesulfinate 2-Aminobenzonitrile 87 Electron-donating –CH₃ enhances yield
Sodium ortho-toluenesulfinate 2-Aminobenzonitrile 64 Steric hindrance lowers yield
Sodium methanesulfinate 2-Aminobenzonitrile <5 Low reactivity of alkyl sulfinates
This compound* Predicted intermediate reactivity

Biological Activity

Sodium (oxolan-2-yl)methanesulfinate is a sulfonate compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a sulfinyl group attached to a 2-(oxolan-2-yl)ethane moiety. The oxolane ring enhances the compound's stability and solubility, making it suitable for various biological applications. The following table summarizes its structural characteristics compared to related compounds:

Compound NameStructure CharacteristicsUnique Features
This compoundSulfinyl group with oxolane ringEnhanced stability and reactivity
Sodium SulfinateSimple sulfonate without cyclic structureBasic structure; widely used as a reagent
Sodium Benzene SulfonateAromatic ring attached to sulfonateHigh solubility and stability
Sodium MethanesulfonateMethyl group attached to sulfonateCommonly used as a solvent and reagent

Antioxidant Properties

This compound has demonstrated significant antioxidant properties , primarily due to its ability to scavenge free radicals. This activity suggests potential protective effects against oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

The biological activity of this compound can be attributed to its redox-modulating capabilities. It interacts with various biological molecules, influencing cellular signaling pathways and potentially altering metabolic processes. Research indicates that similar sodium sulfinates can modulate the activity of enzymes involved in oxidative stress responses .

Research Findings

Recent research highlights the versatility of sodium sulfinates, including this compound, in organic synthesis and biological applications:

  • Synthesis Methods : The synthesis typically involves straightforward reactions with alkyl halides in the presence of bases, allowing for efficient production at scale.
  • Biological Interactions : Interaction studies reveal that these compounds can react with nucleophiles, potentially leading to the formation of biologically active derivatives.

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